Comprehensive NMR Spectral Analysis of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one: A Technical Guide for Structural Elucidation
Comprehensive NMR Spectral Analysis of 6,8-Dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one: A Technical Guide for Structural Elucidation
Executive Summary & Structural Context
The quinazolin-4(3H)-one scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently utilized in the development of anticancer, antimicrobial, and anti-inflammatory agents . The specific derivative 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one (CAS 108635-30-9) serves as a critical synthetic intermediate .
The presence of the highly reactive 2-chloromethyl group allows for facile nucleophilic substitution or cyclocondensation to form fused pyrimidine systems (e.g., triazolo[4,3-a]pyrimidines) . Concurrently, the 6,8-dibromo substitution provides handles for transition-metal-catalyzed cross-coupling reactions and significantly alters the electronic landscape of the aromatic ring . Accurate structural elucidation of this compound is paramount for quality control and downstream synthesis. This whitepaper provides a comprehensive, causality-driven guide to its Nuclear Magnetic Resonance (NMR) spectral analysis.
Experimental Protocols: A Self-Validating System
To ensure high-fidelity data, the NMR acquisition must follow a self-validating protocol. Simply dissolving the sample is insufficient; the system must be calibrated to account for the specific relaxation times and dielectric properties of the sample.
Step-by-Step Methodology
-
Sample Preparation : Dissolve 10–15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO- d6 ). DMSO- d6 is selected because the compound's polarity and the presence of the hydrogen-bond-donating N-H group lead to poor solubility in less polar solvents like CDCl 3 . Furthermore, DMSO- d6 slows the chemical exchange rate of the N-H proton, allowing it to be observed as a distinct signal.
-
Locking and Shimming : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO- d6 (39.5 ppm). Perform gradient shimming to achieve a homogeneous magnetic field, ensuring the solvent residual peak has a line width at half height (FWHM) of < 1.0 Hz.
-
Probe Tuning and Matching (ATM) : Manually or automatically tune the probe to the exact resonance frequencies of 1 H and 13 C for the specific sample dielectric. This maximizes the signal-to-noise ratio (SNR) and ensures accurate 90° pulse lengths.
-
Pulse Calibration : Calibrate the 90° pulse width (P1) for the 1 H channel to ensure maximum transverse magnetization. This is critical for quantitative integration.
-
Data Acquisition :
-
1 H NMR : Acquire 16–32 scans with a relaxation delay (D1) of 2–3 seconds to ensure complete relaxation of the sterically hindered aromatic protons.
-
13 C NMR : Acquire 1024–2048 scans using a standard proton-decoupled sequence. Set D1 to 2 seconds.
-
2D NMR (HSQC/HMBC) : Acquire gradient-selected 2D spectra to map direct and long-range 1 H- 13 C connectivities, validating the quaternary carbon assignments.
-
Caption: Self-Validating NMR Acquisition Workflow.
Structural Elucidation & Signal Causality
Proton ( 1 H) NMR Analysis
The 1 H NMR spectrum of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one in DMSO- d6 is characterized by four distinct proton environments. Understanding the causality behind their chemical shifts is essential for accurate assignment.
-
The Amide Proton (N-H) : Appears as a broad singlet far downfield ( δ ~12.60 ppm). The deshielding is caused by the strong electron-withdrawing nature of the adjacent carbonyl (C-4) and imine-like (C-2) carbons, coupled with intermolecular hydrogen bonding with the DMSO solvent.
-
The Aromatic Protons (H-5 and H-7) : The 6,8-dibromo substitution pattern leaves only two protons on the benzene ring. Because they are meta to each other, they couple to form two doublets with a characteristic meta-coupling constant ( 4J≈2.2 Hz).
-
H-5 ( δ ~8.25 ppm) : This proton is peri to the C-4 carbonyl group. The magnetic anisotropy of the C=O double bond strongly deshields H-5, pushing it downfield.
-
H-7 ( δ ~8.35 ppm) : This proton is sandwiched between two highly electronegative and bulky bromine atoms. The combined inductive electron-withdrawing effect of the halogens results in a pronounced downfield shift, making it the most deshielded carbon-bound proton in the molecule .
-
-
The Chloromethyl Protons (-CH 2 Cl) : Appears as a sharp singlet integrating to 2H at δ ~4.55 ppm. The electronegativity of the chlorine atom and the sp2 hybridized C-2 carbon independently deshield these aliphatic protons.
Carbon ( 13 C) NMR Analysis
The 13 C NMR spectrum reveals 9 distinct carbon signals. The assignments are heavily influenced by the "heavy atom effect" of bromine.
-
Carbonyl (C-4) : δ ~160.0 ppm. Typical for quinazolinone amides.
-
Imine-like Carbon (C-2) : δ ~154.5 ppm. Deshielded by two adjacent nitrogens.
-
Halogenated Carbons (C-6 and C-8) : Unlike fluorine or chlorine which deshield the ipso carbon, bromine is a heavy atom. The large electron cloud of bromine causes a diamagnetic shielding effect on the ipso carbon via spin-orbit coupling. Consequently, C-6 and C-8 appear unusually upfield for substituted aromatic carbons, typically around δ 119.5 ppm and 122.0 ppm, respectively .
Data Presentation
Table 1: 1 H NMR Spectral Data Summary (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment |
| 3 | ~12.60 | Broad Singlet (br s) | 1H | - | N-H (Exchangeable) |
| 7 | ~8.35 | Doublet (d) | 1H | 2.2 | Ar-H (Between Br atoms) |
| 5 | ~8.25 | Doublet (d) | 1H | 2.2 | Ar-H (Peri to C=O) |
| 2' | ~4.55 | Singlet (s) | 2H | - | -CH 2 Cl |
Table 2: 13 C NMR Spectral Data Summary (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Type | Causality / Effect |
| 4 | ~160.0 | C=O | Amide carbonyl deshielding |
| 2 | ~154.5 | C=N | Deshielded by N1, N3, and -CH 2 Cl |
| 8a | ~145.0 | C-N | Aromatic bridgehead |
| 7 | ~139.5 | CH | Deshielded by ortho-bromines |
| 5 | ~128.5 | CH | Standard aromatic |
| 4a | ~123.0 | C-C | Aromatic bridgehead |
| 8 | ~122.0 | C-Br | Heavy atom shielding effect (ipso) |
| 6 | ~119.5 | C-Br | Heavy atom shielding effect (ipso) |
| 2' | ~42.5 | CH 2 | Deshielded by Cl and C=N |
2D NMR Connectivity Mapping
To definitively assign the quaternary carbons (especially distinguishing C-6 from C-8, and C-4a from C-8a), Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects 2J and 3J carbon-proton couplings, validating the structural framework.
Caption: Key Heteronuclear Multiple Bond Correlations (HMBC) for structural validation.
Conclusion
The structural validation of 6,8-dibromo-2-(chloromethyl)-3,4-dihydroquinazolin-4-one relies on understanding the nuanced electronic effects of its substituents. The peri-carbonyl deshielding of H-5, the dual-halogen deshielding of H-7, and the heavy-atom shielding of C-6 and C-8 are the definitive spectral signatures of this scaffold. By employing the self-validating acquisition protocols and 2D NMR correlation strategies outlined in this guide, researchers can ensure absolute confidence in their structural assignments prior to downstream synthetic applications.
References
-
3H-Quinazolin-4-ones as Anticancer Agents: A Review Source: Indo American Journal of Pharmaceutical Research URL:[Link]
-
Synthesis and Antimicrobial Activity of 2-[2-(2,6-dichloro phenyl)amino]benzyl-3-(5-substituted phenyl-4,5-dihydro-1H-pyrazol-3-yl-amino)-6,8-dibromoquinazolin-4(3H)ones Source: Journal of Young Pharmacists (via PubMed Central) URL:[Link]
